molecular formula C5H8ClN3O B1441246 4-Methoxypyrimidin-5-amine hydrochloride CAS No. 1794752-81-0

4-Methoxypyrimidin-5-amine hydrochloride

Cat. No.: B1441246
CAS No.: 1794752-81-0
M. Wt: 161.59 g/mol
InChI Key: AHXOXMTVHUHFIH-UHFFFAOYSA-N
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Description

4-Methoxypyrimidin-5-amine hydrochloride is a chemical compound belonging to the class of pyrimidine derivatives. It is characterized by its white crystalline powder form and solubility in water and ethanol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 4-Methoxypyrimidin-5-amine hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-methoxypyrimidine with ammonia in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-Methoxypyrimidin-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Scientific Research Applications

4-Methoxypyrimidin-5-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It serves as a catalyst in various organic reactions and is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity . This inhibition can lead to the suppression of various biochemical pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

4-Methoxypyrimidin-5-amine hydrochloride can be compared with other similar compounds, such as:

    4-Methoxypyrimidine: Lacks the amine group and has different reactivity and applications.

    5-Amino-4-methoxypyrimidine: Similar structure but without the hydrochloride salt, leading to differences in solubility and stability.

    4-Methoxypyrimidin-5-amine: The base form without the hydrochloride, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and applications in various fields .

Properties

IUPAC Name

4-methoxypyrimidin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-9-5-4(6)2-7-3-8-5;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXOXMTVHUHFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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